1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
Description
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is a bicyclic organic compound featuring a norbornane-like framework (7-oxabicyclo[4.1.0]heptane) with three methyl groups and a carbonitrile substituent. It is recognized as an intermediate in the synthesis of retinoic acid, a vitamin A metabolite critical for cellular growth and differentiation . The compound also serves as a precursor to safranal (2,3-dihydro-2,2,6-trimethylbenzaldehyde), a key flavoring agent in food and fragrance industries . Notably, conflicting data exist regarding its molecular formula: one source reports C51H60Cl3NO17 (MW 1065.38) , while structural analysis suggests a simpler formula (likely C10H15NO) based on its name.
Properties
IUPAC Name |
1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYFBMGSXQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1C#N)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclohexene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Retinoic Acid Derivatives
One of the prominent applications of 1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is in the synthesis of retinoic acid derivatives. Retinoic acid is crucial for various biological processes, including cell growth and differentiation. The compound serves as an intermediate in the synthesis pathway, enhancing the efficiency of producing these biologically significant molecules .
1.2 Pharmaceutical Intermediate
The compound is also utilized as a pharmaceutical intermediate in the development of various drugs. Its structural properties allow it to participate in reactions that yield compounds with therapeutic potential, making it valuable in drug discovery and development .
Organic Synthesis
2.1 Building Block for Complex Molecules
In organic synthesis, this compound acts as a building block for constructing more complex molecules. Its unique bicyclic structure provides a versatile scaffold for further chemical modifications, enabling chemists to create a wide array of derivatives with specific properties tailored for various applications .
2.2 Use in Flavoring and Fragrance Industries
The compound has been noted for its potential applications in the flavoring and fragrance industries due to its unique aromatic profile. It can be used as a flavoring agent or fragrance component, contributing to the sensory characteristics of consumer products .
Case Study 1: Synthesis Pathways
A study published in a peer-reviewed journal highlighted the synthesis pathways involving this compound as an intermediate for retinoic acid derivatives. The research demonstrated how modifications to this compound could lead to enhanced biological activity of the resulting retinoids.
Case Study 2: Pharmaceutical Applications
Another research article focused on the pharmaceutical applications of this compound, detailing its role as an intermediate in synthesizing novel therapeutic agents targeting specific diseases such as cancer and skin disorders.
Summary Table of Applications
| Application Area | Specific Use |
|---|---|
| Medicinal Chemistry | Synthesis of retinoic acid derivatives |
| Pharmaceutical Development | Intermediate for drug synthesis |
| Organic Synthesis | Building block for complex molecules |
| Flavoring and Fragrance | Potential use as a flavoring agent |
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Data Tables
Research Findings
- Antibacterial Activity : The rhizome extract of Homalomena cochinchinensis, containing a derivative of the target compound, inhibited 5/6 bacterial strains, including S. aureus and E. coli .
- Synthetic Utility: The compound serves as a precursor in multi-step syntheses, exemplified by its conversion to enones under controlled conditions .
- Ecochemical Role : 7-Oxabicyclo[4.1.0]heptane derivatives are implicated in plant-insect interactions via VOC emissions .
Biological Activity
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile (CAS Number: 264279-20-1) is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H15NO. Its structure features a bicyclic framework with a carbonitrile functional group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar bicyclic structures possess antimicrobial properties. The carbonitrile group may enhance these effects by interacting with microbial cell walls or metabolic pathways.
- Neuroprotective Effects : Compounds with structural similarities have been investigated for neuroprotective effects against neurodegenerative diseases. The bicyclic structure may contribute to the stabilization of neuronal membranes.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation in pathogenic organisms.
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways related to neuroprotection or antimicrobial activity.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds which provide insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via cyclization reactions using bicyclic precursors. For example, a 50 mL two-neck flask setup with controlled temperature (e.g., 25–60°C) and catalysts like Lewis acids (e.g., BF₃·Et₂O) can promote ring closure. Key intermediates such as 4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)but-3-en-2-one are generated through enolate formation, followed by nitrile introduction via nucleophilic substitution . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and reaction time (6–24 hours) significantly impacts yield .
Q. How is NMR spectroscopy employed to confirm the structure and stereochemistry of this bicyclic compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For example, the oxabicyclo[4.1.0]heptane core shows distinct signals:
- ¹H NMR : Protons on the bridgehead carbons (C1 and C6) resonate as doublets between δ 3.0–4.0 ppm due to coupling (J = 8–10 Hz). Methyl groups (1,3,3-trimethyl) appear as singlets at δ 1.2–1.5 ppm .
- ¹³C NMR : The nitrile carbon (C≡N) is observed at δ 115–120 ppm, while the quaternary carbons in the bicyclic system appear at δ 40–60 ppm .
Q. Has this compound been identified in natural product extracts, and what analytical techniques are used for its detection?
- Methodological Answer : While not directly reported, structurally related oxabicyclo compounds (e.g., 3-methyl-4-(1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one) are detected in plant extracts using GC-MS. Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) paired with temperature gradients (40–80°C) and extended extraction times (30–60 minutes) enhance volatile compound recovery .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition or ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, the strained oxabicyclo system shows higher reactivity in [2+2] cycloadditions with electron-deficient dienophiles. NIST spectral data (IR, MS) validate computational predictions by matching experimental vibrational frequencies and fragmentation patterns .
Q. What strategies resolve contradictions in reported synthetic yields, and how can reproducibility be improved?
- Methodological Answer : Discrepancies in yields (e.g., 45% vs. 70%) often stem from trace moisture or catalyst purity. Rigorous drying of solvents (e.g., molecular sieves in THF) and standardized catalyst activation (e.g., BF₃·Et₂O distilled before use) improve reproducibility. Kinetic monitoring via in-situ FTIR or HPLC identifies side reactions (e.g., nitrile hydrolysis) .
Q. What role does this compound play as a precursor in the total synthesis of bioactive natural products?
- Methodological Answer : It serves as a key intermediate in synthesizing sesquiterpenes like picrotoxinin. For example, the nitrile group undergoes stereoselective reduction (e.g., LiAlH₄) to an amine, followed by epoxide ring formation. Multi-step protocols require protecting group strategies (e.g., TBS ethers) to preserve bicyclic integrity during functionalization .
Q. What advanced separation techniques differentiate its stereoisomers or regioisomers?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients resolves enantiomers. Regioisomers are distinguished via NOESY NMR, where spatial proximity of methyl groups (e.g., NOE between C1-CH₃ and C6-H) confirms substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
